3-Methoxy-2-naphthoic acid
Overview
Description
3-Methoxy-2-naphthoic acid is a derivative of naphthoic acid . It has a linear formula of CH3OC10H6CO2H, a CAS Number of 883-62-5, and a molecular weight of 202.21 .
Synthesis Analysis
3-Methoxy-2-naphthoic acid can be prepared from 3-hydroxy-2-naphthoic acid, via methylation . It can also be used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist .Molecular Structure Analysis
The SMILES string of 3-Methoxy-2-naphthoic acid is COc1cc2ccccc2cc1C(O)=O . The InChI is 1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) .Scientific Research Applications
Catalysis and Synthesis
3-Hydroxy-2-naphthoic acid derivatives, closely related to 3-Methoxy-2-naphthoic acid, are significant in the production of organic azo pigments, medicines, and pesticides. Notably, the synthesis of 3-hydroxy-2-naphthoic acid anilide, used in these applications, has been facilitated by effective catalysts like phosphorus trichloride and antimony trifluoride, offering a practically quantitative yield under relatively mild conditions (Shteinberg, 2022).
Solubility and Thermodynamics
The solubility of 3-hydroxy-2-naphthoic acid in various solvents, including methanol and ethanol, has been extensively studied. This research is crucial for practical applications, providing data for thermodynamic studies and supporting its use in different solvent environments (Fan et al., 2018).
Photophysical Properties
The spectral and photophysical properties of 3-hydroxy-2-naphthoic acid have been a subject of interest. This compound exhibits unique fluorescence characteristics, which can form different emitting species in various media. These properties are attributed to processes like excited state intramolecular proton transfer (ESIPT), making it relevant in the study of photochemistry (Mishra et al., 2001).
Analytical Chemistry Applications
In analytical chemistry, 3-hydroxy-2-naphthoic acid has been used to develop a spectrofluorimetric method for its determination. This approach involves forming a ternary complex with zirconium (IV) and β-cyclodextrin, resulting in enhanced fluorescence intensity. This method has been applied to the determination of this acid in river water, showcasing its environmental monitoring applications (Cañada-Cañada & Rodríguez-Cáceres, 2006).
Nucleophilic Aromatic Substitution
Research on ortho-lithium/magnesium carboxylate-driven nucleophilic aromatic substitution reactions on unprotected naphthoic acids, including 1- and 2-naphthoic acids, has shown promising results. These findings are significant in organic synthesis, offering efficient ways to achieve substitution without the need for metal catalysts or protection of the carboxyl group (Aissaoui et al., 2012).
Environmental and Industrial Applications
The study of 3-hydroxy-2-naphthoic acid also extends to environmental and industrial applications. For instance, its inclusion compounds and reaction with various solvents or ligands provide insights into co-crystal and salt formation, influencing its use in environmental cleanup and waste water treatment (Jacobs et al., 2010).
properties
IUPAC Name |
3-methoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQQRFTCVDODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061259 | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-naphthoic acid | |
CAS RN |
883-62-5 | |
Record name | 3-Methoxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-2-naphthoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216 | |
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Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXY-3-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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